ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The presence of the ethyl ester group and the 4-chlorophenyl moiety suggests that this compound could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related triazole compounds often involves multi-step reactions starting from simple precursors. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process starting with 4-chlorobenzenamine, indicating the complexity and the potential for optimization in the synthesis of such compounds . The reaction conditions are critical, as seen in the synthesis of the related compound, where the ratio of reactants and reaction time were carefully controlled to achieve a high yield of 88% . This suggests that the synthesis of this compound would also require careful optimization of reaction conditions to achieve a high yield and purity.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The related compound (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one was extensively studied using single-crystal X-ray diffraction, supplemented by Hirshfeld surface analysis to visualize intermolecular interactions . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions due to the presence of multiple reactive sites. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was used to synthesize a range of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions . This indicates that this compound could also undergo similar reactions, potentially leading to a diverse array of derivatives with varied biological and physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the compound 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione exhibited significant nonlinear optical properties, with a first static hyperpolarizability nine times higher than that of urea . This suggests that this compound could also display interesting optical properties. Additionally, the crystal structure of ethyl 2-aminooxazole-5-carboxylate, which is structurally similar to triazole derivatives, showed planar sheets connected by hydrogen bonding, indicating the potential for strong intermolecular interactions in the solid state .
Scientific Research Applications
Synthesis and Structural Characterization
Research has explored the synthesis and structural studies of related triazole compounds. For instance, Şahin et al. (2014) synthesized compounds including 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, characterized by IR, 1H NMR, 13C NMR, and X-ray diffraction techniques. These studies highlight the compound's framework structure and intermolecular hydrogen bonds, providing insight into its chemical behavior and potential applications Şahin et al., 2014.
Antimicrobial Properties
Several studies have explored the antimicrobial properties of triazole derivatives. For example, El-kerdawy et al. (1990) synthesized derivatives from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, which showed in vitro antimicrobial activity against pathogenic microorganisms El-kerdawy et al., 1990. This research suggests the potential use of triazole derivatives, including ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate, as antimicrobial agents.
Corrosion Inhibition
Raviprabha and Bhat (2021) investigated the corrosion inhibition efficiency of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate on AA6061 Aluminium alloy in hydrochloric acid. Their study found that the compound's inhibition efficiency increased with concentration and temperature, suggesting its potential as a corrosion inhibitor Raviprabha & Bhat, 2021.
properties
IUPAC Name |
ethyl 5-amino-1-(4-chlorophenyl)triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJZBLIDDBPKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428670 | |
Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28924-62-1 | |
Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28924-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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